(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide-derived compound featuring a benzo[d]thiazol core with a 3-ethyl and 6-nitro substitution. The benzamide moiety is substituted at the para position with an azepan-1-ylsulfonyl group, a seven-membered heterocyclic ring. This compound’s Z-configuration stabilizes the imine linkage via conjugation, a feature shared with analogs in the benzamide-thiazol/thiadiazol class. While specific synthetic protocols or biological data for this compound are unavailable in the provided evidence, its structural features align with derivatives reported in recent literature, enabling comparisons with related molecules .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-2-25-19-12-9-17(26(28)29)15-20(19)32-22(25)23-21(27)16-7-10-18(11-8-16)33(30,31)24-13-5-3-4-6-14-24/h7-12,15H,2-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMQWACNUOTGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a benzamide-thiazol scaffold with analogs but differs in substituent patterns. Key comparisons include:
Table 1: Structural and Physical Properties of Analogs
Key Observations
Substituent Effects on Physical Properties: The azepan-1-ylsulfonyl group in the target compound introduces a bulky, lipophilic seven-membered ring, contrasting with the smaller methylsulfonyl or sulfamoyl groups in analogs . This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Yields :
- Thiadiazol derivatives (e.g., Compound 6 and 8a) show yields of 70–80% under reflux conditions with hydroxylamine or active methylene compounds . The target compound’s synthesis likely requires similar conditions but may face challenges due to steric hindrance from the azepane group.
Thermal Stability :
- High melting points in thiadiazol derivatives (e.g., 290°C for Compound 8a) suggest strong intermolecular interactions, possibly due to planar aromatic systems. The target compound’s melting point is unreported but may vary based on the flexibility of the azepane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
